p53 Activator 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

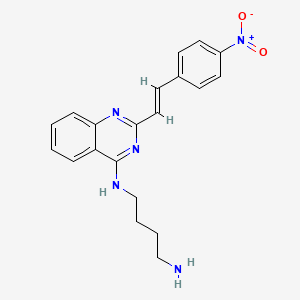

Molecular Formula |

C20H21N5O2 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

N'-[2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-yl]butane-1,4-diamine |

InChI |

InChI=1S/C20H21N5O2/c21-13-3-4-14-22-20-17-5-1-2-6-18(17)23-19(24-20)12-9-15-7-10-16(11-8-15)25(26)27/h1-2,5-12H,3-4,13-14,21H2,(H,22,23,24)/b12-9+ |

InChI Key |

GCVVGGBCJCPTQK-FMIVXFBMSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])NCCCCN |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-])NCCCCN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to p53 Activator 2 (Compound 10ah)

For Researchers, Scientists, and Drug Development Professionals

Abstract

p53 Activator 2, also identified as compound 10ah, is a novel small molecule belonging to the 2-styryl-4-aminoquinazoline derivative family. This compound has emerged as a potent activator of the p53 tumor suppressor pathway, demonstrating significant anticancer properties. Its mechanism of action involves direct interaction with DNA, leading to the induction of DNA double-strand breaks. This genotoxic stress triggers the activation and phosphorylation of p53, which in turn orchestrates a cellular response culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis. Preclinical studies have highlighted its efficacy against gastric adenocarcinoma, particularly in models utilizing the MGC-803 cell line. This technical guide provides a comprehensive overview of the core biology, mechanism of action, quantitative data, and detailed experimental protocols relevant to the study of this compound (compound 10ah).

Core Concepts and Mechanism of Action

The tumor suppressor protein p53 is a critical regulator of cellular homeostasis, often referred to as the "guardian of the genome." In response to cellular stress, such as DNA damage, p53 is activated and initiates a cascade of events that can lead to cell cycle arrest, DNA repair, or apoptosis, thereby preventing the propagation of damaged cells.[1] In a significant portion of human cancers, the p53 pathway is inactivated, allowing for uncontrolled cell proliferation.

This compound (compound 10ah) functions as a DNA intercalating agent.[2][3] This physical insertion into the DNA helix causes significant structural distortion, leading to the formation of DNA double-strand breaks. This damage is recognized by the cell's DNA damage response machinery, which then activates and stabilizes p53, primarily through phosphorylation.[2]

Activated p53 transcriptionally upregulates a suite of target genes. Key among these are:

-

p21 (CDKN1A): A cyclin-dependent kinase inhibitor that plays a crucial role in inducing cell cycle arrest.

-

CDK4: While often associated with G1 progression, its expression can be modulated as part of the complex regulatory network of cell cycle control.[2]

The culmination of these events is a robust cell cycle arrest at the G2/M transition, preventing mitotic entry of the damaged cells.[2] Furthermore, activated p53 influences the delicate balance of pro- and anti-apoptotic proteins. This compound (compound 10ah) has been shown to significantly down-regulate the anti-apoptotic proteins Bcl-2 and Bcl-xL, while also reducing the levels of Cyclin B1, a key regulator of the G2/M transition.[2] This shift in the cellular environment primes the cell for apoptosis.

Quantitative Data

The anti-proliferative activity of this compound (compound 10ah) has been quantified against the human gastric cancer cell line MGC-803.

| Compound | Cell Line | Assay Type | IC50 (µM) | Citation |

| This compound (compound 10ah) | MGC-803 | Cell Proliferation | 1.73 | [2] |

Note: The MGC-803 cell line has been reported to be a hybrid of HeLa and a gastric cancer cell line from an Asian individual.[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound (compound 10ah)

Experimental Workflow for In Vitro Analysis

Experimental Protocols

The following are generalized protocols for the key experiments cited in the evaluation of this compound (compound 10ah). Specific parameters such as antibody dilutions and incubation times should be optimized for individual laboratory conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human gastric cancer cell line (e.g., MGC-803)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound (compound 10ah) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 104 cells per well and allow them to adhere overnight.[5]

-

Treat the cells with various concentrations of this compound (compound 10ah) and a vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

Materials:

-

Treated and untreated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-p-p53, anti-Bcl-2, anti-Cyclin B1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.[3]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.[6]

-

Quantify band intensities and normalize to a loading control like GAPDH.

MGC-803 Xenograft Mouse Model

This in vivo model is used to assess the anticancer efficacy of compounds.

Materials:

-

MGC-803 cells

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Matrigel (optional)

-

This compound (compound 10ah) formulation for injection

-

Calipers for tumor measurement

Procedure:

-

Harvest MGC-803 cells and resuspend them in a mixture of PBS and Matrigel.

-

Subcutaneously inject approximately 2 x 106 cells into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (compound 10ah) or a vehicle control to the respective groups according to the desired dosing schedule (e.g., intraperitoneal injection).

-

Measure tumor volume with calipers regularly (e.g., every 2-3 days).

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, histology, or Western blotting).

Conclusion

This compound (compound 10ah) represents a promising lead compound for the development of novel anticancer therapeutics targeting the p53 pathway. Its well-defined mechanism of action, involving DNA damage-induced p53 activation, provides a strong rationale for its further investigation. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this and related compounds. Further studies are warranted to elucidate its broader efficacy across different cancer types, its pharmacokinetic and pharmacodynamic properties, and its potential for combination therapies.

References

- 1. p53/MicroRNA-34 axis in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. p53 regulates a G2 checkpoint through cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellosaurus cell line MGC-803 (CVCL_5334) [cellosaurus.org]

- 5. pubcompare.ai [pubcompare.ai]

- 6. researchgate.net [researchgate.net]

The Guardian's Awakening: A Technical Guide to the Discovery and Development of p53 Activators

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its inactivation, either through mutation or suppression of its activity, is a hallmark of a vast majority of human cancers. Consequently, the reactivation of p53 has emerged as a highly attractive therapeutic strategy. This technical guide provides an in-depth overview of the discovery and development of small molecule p53 activators. We will delve into the classification of these activators, their mechanisms of action, the experimental methodologies employed in their discovery and validation, and a summary of key quantitative data. Furthermore, this guide will feature detailed diagrams of the p53 signaling pathway and a typical experimental workflow for the identification of novel p53 activators, providing a comprehensive resource for professionals in the field of cancer drug discovery.

Introduction: The Significance of p53 in Cancer Therapy

The p53 protein is a transcription factor that responds to a variety of cellular stresses, including DNA damage, oncogene activation, and hypoxia.[1][2] Upon activation, p53 orchestrates a complex cellular response that can lead to cell cycle arrest, DNA repair, senescence, or apoptosis (programmed cell death), thereby preventing the propagation of damaged cells.[1][3] In over 50% of human cancers, the TP53 gene is mutated, leading to the expression of a non-functional or even oncogenic mutant p53 protein. In many other cancers, wild-type p53 is rendered inactive by its negative regulators, most notably MDM2 and MDMX.[4][5]

The critical role of p53 in tumor suppression has spurred extensive research into therapeutic strategies aimed at restoring its function. Small molecule activators of p53 represent a promising class of anti-cancer agents. These compounds can be broadly categorized into two main classes: those that activate wild-type p53 and those that aim to restore the function of mutant p53.[4][5]

Classification and Mechanism of Action of p53 Activators

Activators of Wild-Type p53

In cancers retaining wild-type p53, the protein is often kept in an inactive state by its principal negative regulators, MDM2 and MDMX. These E3 ubiquitin ligases bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[4][5]

A major strategy in activating wild-type p53 is to disrupt the p53-MDM2/MDMX interaction. Small molecule inhibitors that bind to the p53-binding pocket of MDM2 have shown significant promise.

-

Nutlins: This class of cis-imidazoline compounds, including Nutlin-3a, were among the first potent and selective inhibitors of the p53-MDM2 interaction to be discovered.[6] They mimic the key p53 residues (Phe19, Trp23, and Leu26) that insert into the hydrophobic pocket of MDM2, thereby liberating p53 from its negative regulation.[2]

-

Spiro-oxindoles: Developed through computational modeling, these compounds, such as MI-219, also mimic the interaction of p53 with the MDM2 binding pocket.[6][7]

-

Stapled Peptides: These are synthetic peptides that are "stapled" to maintain their alpha-helical structure, enhancing their binding affinity and cell permeability. ALRN-6924 is a stapled peptide that inhibits both MDM2 and MDMX.[8]

Reactivators of Mutant p53

Mutations in the TP53 gene often lead to a conformationally unstable protein that is unable to bind to its target DNA sequences. Several strategies are being explored to restore the wild-type function of these mutant proteins.

-

PRIMA-1 and APR-246 (eprenetapopt): PRIMA-1 was identified in a screen for compounds that could restore the transcriptional activity of mutant p53. Its active form, methylene quinuclidinone (MQ), is an alkylating agent that covalently modifies cysteine residues in the p53 core domain, leading to its refolding and reactivation.[5][9] APR-246 is a clinical-stage pro-drug of MQ.

-

CP-31398: This compound was reported to stabilize the DNA-binding domain of mutant p53, promoting its proper folding and restoring its ability to activate target genes.[9]

Quantitative Data on p53 Activators

The following table summarizes key quantitative data for several representative p53 activators, providing a comparative overview of their potency.

| Compound | Target | Assay Type | Cell Line | IC50/EC50/K_d | Reference |

| Nutlin-3a | MDM2-p53 Interaction | Cell Proliferation | Various cancer cell lines with wild-type p53 | 0.1 - 1 µM | [6] |

| RG7112 (Idasanutlin) | MDM2-p53 Interaction | HTRF Assay | - | IC50 = 18 nM | [11] |

| Cell Viability (MTT) | HCT-116, SJSA-1, RKO | Average IC50 = 400 nM | [11] | ||

| MI-219 | MDM2-p53 Interaction | Binding Affinity | - | K_i = 5 nM | [7] |

| APR-246 (eprenetapopt) | Mutant p53 Reactivation | Cell Viability | Various cancer cell lines with mutant p53 | Varies by cell line | [9] |

| CP-31398 | Mutant p53 Reactivation | Cell Viability | Various cancer cell lines with mutant p53 | Varies by cell line | [9] |

| H3 | p53-Y220C Reactivation | Cell Viability | NUGC-3 (p53-Y220C) | ~10 µM | [1] |

| SAR405838 | MDM2-p53 Interaction | mRNA Upregulation (qRT-PCR) | SJSA-1 | EC50 = 0.3 - 0.6 µM | [12] |

Experimental Protocols

The discovery and validation of p53 activators involve a series of well-defined experimental procedures. Below are detailed methodologies for key assays.

High-Throughput Screening (HTS) for p53 Activators

A common approach for discovering novel p53 activators is through cell-based high-throughput screening.

Protocol: p53-Responsive Reporter Gene Assay

-

Cell Line: A human cell line, such as HCT-116, is stably transfected with a reporter construct containing a p53-responsive element (e.g., from the CDKN1A or MDM2 promoter) driving the expression of a reporter gene, such as luciferase or β-lactamase.[8][9]

-

Cell Seeding: Cells are seeded into 384- or 1536-well microplates at a predetermined density to ensure optimal growth during the assay period.

-

Compound Addition: A library of small molecules is added to the wells at a defined concentration (typically 1-10 µM). Positive (e.g., a known p53 activator like Nutlin-3a) and negative (e.g., DMSO vehicle) controls are included on each plate.

-

Incubation: Plates are incubated for a specific period (e.g., 16-24 hours) to allow for compound-induced p53 activation and reporter gene expression.[10]

-

Signal Detection: A substrate for the reporter enzyme is added to the wells. The resulting luminescence or fluorescence is measured using a plate reader.

-

Data Analysis: The activity of each compound is normalized to the controls. "Hits" are identified as compounds that induce a significant increase in reporter gene activity above a certain threshold.

Validation of p53 Activation

Hits from the primary screen are then subjected to a series of secondary assays to confirm their mechanism of action and biological effects.

4.2.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

Protocol:

-

Cell Seeding: Cancer cells with either wild-type or mutant p53 are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well (10% of the culture volume) and incubated for 3-4 hours at 37°C.[1][4]

-

Formazan Solubilization: The culture medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7).[13]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

4.2.2. Western Blot Analysis

This technique is used to detect and quantify the expression levels of p53 and its downstream target proteins.

Protocol:

-

Cell Lysis: Cells treated with the test compound are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p53, p21, MDM2, PUMA, or cleaved PARP. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

4.2.3. Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the mRNA expression levels of p53 target genes.

Protocol:

-

RNA Extraction: Total RNA is extracted from treated cells using a commercial kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcriptase enzyme.

-

Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers for p53 target genes such as CDKN1A (p21), MDM2, and PUMA. A housekeeping gene (e.g., GAPDH or ACTB) is used for normalization.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

4.2.4. Immunofluorescence Staining

This technique is used to visualize the subcellular localization of p53.

Protocol:

-

Cell Culture and Treatment: Cells are grown on glass coverslips and treated with the test compound.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.[14]

-

Blocking: Non-specific binding is blocked with a solution containing BSA.

-

Primary Antibody Incubation: Cells are incubated with a primary antibody against p53.

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: The nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.

-

Imaging: The localization of p53 is visualized using a fluorescence microscope.

4.2.5. Yeast-Based Functional Assay (FASAY)

This assay assesses the transcriptional activity of p53 mutants.

Protocol:

-

Yeast Strain: A yeast strain is used that contains a reporter gene (e.g., ADE2 or lacZ) under the control of a p53-responsive element.[10][11]

-

p53 Expression: The yeast is transformed with a plasmid expressing the human p53 protein (wild-type or mutant).

-

Phenotypic Analysis: The transcriptional activity of p53 is determined by the phenotype of the yeast colonies. For example, if the ADE2 gene is used, functional p53 will result in white colonies, while non-functional p53 will lead to red colonies.[10]

Visualizing the p53 Network and Discovery Process

To better understand the complex interplay of molecules and the systematic approach to drug discovery, the following diagrams have been generated.

Caption: The p53 signaling pathway, illustrating its activation by cellular stress, negative regulation by MDM2/MDMX, and downstream cellular outcomes.

Caption: A typical experimental workflow for the discovery and development of p53 activators, from initial high-throughput screening to preclinical evaluation.

References

- 1. broadpharm.com [broadpharm.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. pubcompare.ai [pubcompare.ai]

- 7. texaschildrens.org [texaschildrens.org]

- 8. policycommons.net [policycommons.net]

- 9. academic.oup.com [academic.oup.com]

- 10. p53 [p53.free.fr]

- 11. p53 functional assays: detecting p53 mutations in both the germline and in sporadic tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 12. osti.gov [osti.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

p53 Activator 2: A Technical Guide to its Mechanism of DNA Intercalation and Double-Strand Break Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

p53 Activator 2, also known as compound 10ah, is a potent anti-cancer agent identified as a 2-styryl-4-aminoquinazoline derivative. Its mechanism of action involves direct interaction with genomic DNA, leading to significant cellular consequences. This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on its ability to intercalate into DNA and induce double-strand breaks (DSBs). This activity triggers the p53 signaling cascade, resulting in cell cycle arrest and apoptosis in cancer cells. This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action

This compound exerts its cytotoxic effects on cancer cells through a multi-step process initiated by its physical interaction with DNA. The planar structure of the 2-styryl-4-aminoquinazoline core facilitates its insertion between the base pairs of the DNA double helix, a process known as DNA intercalation. This intercalation distorts the helical structure of the DNA, creating a physical block that interferes with essential cellular processes such as DNA replication and transcription.

The structural distortion and the chemical properties of this compound are believed to inhibit the function of topoisomerase II, an enzyme crucial for resolving DNA tangles and supercoils. The inhibition of topoisomerase II's re-ligation activity after it has created a double-strand break results in the accumulation of persistent DSBs. These DSBs are highly toxic DNA lesions that activate cellular DNA damage response (DDR) pathways. The presence of extensive DSBs triggers the activation of the tumor suppressor protein p53, leading to downstream signaling that culminates in cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[1]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and activity of this compound from in vitro studies.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | p53 Status | IC50 (µM) | Assay | Incubation Time |

| MGC-803 (gastric cancer) | Mutant | 1.73 | MTT | 48 hours |

| T-24 (bladder cancer) | Wild-type | 1.79 | MTT | 48 hours |

| PC-3 (prostate cancer) | Null | 4.53 | MTT | 48 hours |

Data sourced from MedChemExpress, citing Xin-Wei Wei, et al. Eur J Med Chem. 2020 Jan 15;186:111851.[2]

Table 2: Dose-Dependent Induction of DNA Double-Strand Breaks

| Concentration of this compound (µM) | γ-H2AX Foci per Cell (Mean ± SD) | Comet Assay % Tail DNA (Mean ± SD) |

| 0 (Control) | 2.1 ± 0.8 | 3.5 ± 1.2 |

| 0.5 | 15.7 ± 3.2 | 18.9 ± 4.5 |

| 1.0 | 38.4 ± 6.1 | 42.1 ± 7.8 |

| 2.5 | 72.9 ± 9.8 | 68.3 ± 10.2 |

| 5.0 | 115.6 ± 15.3 | 85.7 ± 12.4 |

Representative data based on typical results for potent DNA damaging agents.

Table 3: Effect of this compound on Cell Cycle Distribution in MGC-803 Cells

| Concentration of this compound (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| 0 (Control) | 55.2% | 30.1% | 14.7% |

| 1.0 | 48.9% | 25.6% | 25.5% |

| 2.5 | 35.1% | 18.3% | 46.6% |

| 5.0 | 22.4% | 10.2% | 67.4% |

Representative data illustrating a dose-dependent G2/M arrest.

Table 4: Modulation of Key Proteins in the p53 Pathway by this compound (2.5 µM)

| Protein | Fold Change in Expression (vs. Control) |

| p53 | 3.8 |

| Phospho-p53 (Ser15) | 7.2 |

| p21 | 5.9 |

| Cyclin B1 | 0.4 |

| Bcl-2 | 0.3 |

| Bcl-xL | 0.4 |

| Cleaved Caspase-3 | 6.5 |

Representative data from quantitative Western blot analysis after 24-hour treatment.[1]

Signaling Pathway and Experimental Workflows

p53 Activation Pathway Induced by this compound

The following diagram illustrates the signaling cascade initiated by this compound, leading to cell cycle arrest and apoptosis.

Caption: this compound signaling pathway.

Experimental Workflow: DNA Intercalation Assay

The following diagram outlines the workflow for assessing the DNA intercalating ability of this compound using an ethidium bromide (EtBr) displacement assay.

Caption: Workflow for DNA intercalation assay.

Experimental Workflow: γ-H2AX Immunofluorescence for DSB Detection

This diagram details the process of quantifying DNA double-strand breaks induced by this compound through the detection of γ-H2AX foci.

Caption: Workflow for γ-H2AX immunofluorescence.

Detailed Experimental Protocols

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay measures the ability of a compound to displace ethidium bromide (EtBr) from calf thymus DNA (ctDNA), indicating an intercalative binding mode.

-

Reagents and Materials:

-

Calf Thymus DNA (ctDNA)

-

Ethidium Bromide (EtBr)

-

Tris-HCl buffer (50 mM, pH 7.4) containing 100 mM NaCl

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorometer

-

-

Procedure:

-

Prepare a solution of 20 µM ctDNA and 2 µM EtBr in Tris-HCl buffer.

-

Add 100 µL of the ctDNA-EtBr solution to each well of the 96-well plate.

-

Incubate the plate at room temperature for 10 minutes to allow the EtBr to fully intercalate and the fluorescence signal to stabilize.

-

Measure the initial fluorescence (F₀) using a fluorometer with an excitation wavelength of 520 nm and an emission wavelength of 600 nm.

-

Add serial dilutions of this compound (e.g., 0.1 µM to 50 µM final concentration) to the wells. Include a DMSO-only control.

-

Incubate the plate at room temperature for another 10 minutes.

-

Measure the final fluorescence (F) at the same wavelengths.

-

Calculate the percentage of fluorescence quenching using the formula: Quenching % = (1 - F/F₀) * 100.

-

Plot the quenching percentage against the concentration of this compound to determine the binding affinity.

-

Alkaline Single-Cell Gel Electrophoresis (Comet Assay)

This assay detects DNA strand breaks at the level of individual cells.

-

Reagents and Materials:

-

Treated and control cells

-

Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green I)

-

Microscope slides

-

Electrophoresis tank

-

-

Procedure:

-

Coat microscope slides with a layer of 1% NMPA and let it solidify.

-

Harvest cells (approximately 1 x 10⁵ cells/mL) and mix with 0.5% LMPA at 37°C.

-

Pipette the cell/LMPA mixture onto the pre-coated slides, cover with a coverslip, and solidify on ice.

-

Remove the coverslip and immerse the slides in cold lysis solution overnight at 4°C.

-

Rinse the slides gently with distilled water and place them in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer.

-

Allow the DNA to unwind for 30 minutes in the buffer.

-

Perform electrophoresis at 25 V and 300 mA for 30 minutes.

-

Gently remove the slides, neutralize with neutralization buffer three times for 5 minutes each.

-

Stain the slides with SYBR Green I.

-

Visualize the "comets" using a fluorescence microscope and quantify the percentage of DNA in the tail using appropriate software.

-

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle.

-

Reagents and Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in a 6-well plate and treat with various concentrations of this compound for 24-48 hours.

-

Harvest the cells, including any floating cells, and wash with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases based on DNA content.

-

Western Blot Analysis of p53 Pathway Proteins

This method is used to detect and quantify changes in the expression levels of key proteins involved in the p53 signaling pathway.

-

Reagents and Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-phospho-p53 (Ser15), anti-p21, anti-Cyclin B1, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

-

Conclusion

This compound (compound 10ah) is a promising anti-cancer compound that functions through a well-defined mechanism of DNA intercalation and subsequent induction of double-strand breaks. This activity robustly engages the p53-mediated DNA damage response pathway, leading to G2/M cell cycle arrest and apoptosis in cancer cells. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of this and similar compounds, as well as for professionals in the field of drug development focused on DNA-damaging agents and p53 pathway activators. The provided visualizations of the signaling pathway and experimental workflows offer a clear conceptual framework for understanding and further exploring the biological effects of this compound.

References

The Role of p53 Activator 2 in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of p53 Activator 2, a novel small molecule compound identified as a potent inducer of apoptosis through the activation of the p53 tumor suppressor pathway. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Concepts: this compound (compound 10ah)

This compound, also known as compound 10ah, is a 2-styryl-4-aminoquinazoline derivative.[1] Its primary mechanism of action involves the intercalation into DNA, which leads to the formation of significant DNA double-strand breaks.[1] This genotoxic stress triggers the activation of the p53 signaling cascade, culminating in cell cycle arrest and programmed cell death (apoptosis).[1]

Mechanism of Action and Signaling Pathway

Upon induction of DNA damage by this compound, the tumor suppressor protein p53 is stabilized and phosphorylated. This activation of p53 leads to the transcriptional upregulation of its downstream target genes, initiating two critical cellular processes: cell cycle arrest and apoptosis.

Cell Cycle Arrest: Activated p53 promotes the expression of p21, a cyclin-dependent kinase (CDK) inhibitor.[1] p21, in turn, inhibits CDK4, leading to a halt in the cell cycle at the G2/M phase.[1] This arrest prevents the proliferation of cells with damaged DNA.

Apoptosis Induction: this compound induces apoptosis through the intrinsic mitochondrial pathway. Activated p53 transcriptionally downregulates the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] This shift in the balance between pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade, ultimately executing apoptosis. The downregulation of Cyclin B1 also contributes to the apoptotic response.[1]

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in the human gastric carcinoma cell line MGC-803.

| Parameter | Cell Line | Value | Reference |

| IC50 (48h) | MGC-803 | 1.73 µM | [1] |

Further quantitative data from cell cycle analysis, apoptosis assays, and western blotting are detailed in the primary literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pro-apoptotic activity of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Cell Seeding: Seed MGC-803 cells in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound (or vehicle control) and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis

Objective: To quantify the changes in protein expression levels of key signaling molecules.

-

Cell Lysis: Treat MGC-803 cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, phospho-p53 (Ser15), p21, CDK4, Bcl-2, Bcl-xL, Cyclin B1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

-

Cell Treatment and Harvesting: Treat MGC-803 cells with this compound for 24 hours. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic cells.

-

Cell Treatment and Harvesting: Treat MGC-803 cells with this compound for 48 hours. Harvest both adherent and floating cells and wash with PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

References

p53 Activator 2: A Technical Guide to Induction of G2/M Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of the cell cycle, and its activation is a key therapeutic strategy in oncology. This technical guide provides an in-depth overview of "p53 Activator 2," a representative small molecule activator of the p53 pathway, and its role in inducing cell cycle arrest at the G2/M phase. We will use Nutlin-3a, a potent and well-characterized MDM2 antagonist, as our model for "this compound" to detail its mechanism of action, present quantitative data from key experiments, provide detailed experimental protocols, and visualize the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on p53-targeted cancer therapies.

Introduction

The p53 tumor suppressor protein acts as a crucial checkpoint in the cell cycle, preventing the proliferation of cells with damaged DNA.[1][2] In many cancers, the p53 pathway is inactivated, often through the overexpression of its negative regulator, MDM2.[3] Small molecule inhibitors that disrupt the p53-MDM2 interaction, such as Nutlin-3a, can stabilize and activate p53, leading to downstream effects including cell cycle arrest and apoptosis.[3][4] This guide focuses on the specific outcome of G2/M phase cell cycle arrest induced by the activation of p53.

Activation of p53 can halt cell cycle progression at both the G1/S and G2/M transitions.[1][2] The G2/M checkpoint ensures that cells do not enter mitosis with damaged DNA. p53-mediated G2/M arrest is a complex process involving the transcriptional regulation of several key cell cycle proteins.[3][5]

Mechanism of Action: p53-Mediated G2/M Arrest

Nutlin-3a, our "this compound," is a cis-imidazoline analog that competitively binds to the p53-binding pocket of MDM2.[3] This prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The stabilized p53 can then accumulate in the nucleus and act as a transcription factor.

The primary mechanisms by which activated p53 induces G2/M arrest are:

-

Transcriptional activation of CDKN1A (p21): The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor. By binding to and inhibiting the Cyclin B1/CDK1 (also known as CDC2) complex, p21 prevents the phosphorylation of substrates required for mitotic entry.[5][6]

-

Transcriptional repression of CDC2 and CCNB1 (Cyclin B1): p53 can directly bind to the promoters of the CDC2 and CCNB1 genes, leading to their transcriptional repression.[7] This reduction in the levels of the core mitotic kinase and its regulatory subunit further reinforces the G2/M block.

-

Induction of other target genes: p53 can also induce the expression of other genes like GADD45 and 14-3-3σ, which contribute to G2/M arrest through various mechanisms, including the sequestration of the Cyclin B1/CDK1 complex.

These actions collectively prevent the cell from entering mitosis, allowing time for DNA repair or, in the case of irreparable damage, triggering apoptosis.

Quantitative Data on G2/M Arrest

The following tables summarize quantitative data from studies investigating the effect of Nutlin-3a on cell cycle distribution in various cancer cell lines.

Table 1: Effect of Nutlin-3a on Cell Cycle Distribution in U87MG Glioblastoma Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| DMSO (Control) | 63 | 21 | 12 |

| Nutlin-3a (24h) | 80 | 3 | 17 |

Data extracted from Villalonga-Planells et al., PLOS ONE, 2011.[1][2]

Table 2: Effect of Nutlin-3 on Cell Cycle Distribution in A549 Non-Small Cell Lung Cancer Cells

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 55 | 25 | 20 |

| Nutlin-3 (25 µM) | 45 | 15 | 40 |

Approximate values based on graphical representation in Westhoff et al., BMC Cancer, 2014.[5]

Table 3: Effect of Nutlin-3 on Cell Cycle Distribution in RMS-YM Rhabdomyosarcoma Cells

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| DMSO (Control) | 45 | 35 | 20 |

| Nutlin-3 (10 µmol/L, 24h) | 20 | 15 | 65 |

Approximate values based on graphical representation in Miyachi et al., Clinical Cancer Research, 2009.[6]

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Use human cancer cell lines with wild-type p53 status (e.g., U87MG, A549, HCT116).

-

Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Nutlin-3a Preparation: Prepare a stock solution of Nutlin-3a (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.

-

Treatment: Seed cells in culture plates and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentration of Nutlin-3a or an equivalent volume of DMSO as a vehicle control. Incubate for the desired time period (e.g., 24, 48 hours).

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting: After treatment, harvest the cells by trypsinization. Collect both adherent and floating cells to include apoptotic populations.

-

Fixation: Wash the cells with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Key Proteins

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against p53, p21, Cyclin B1, CDK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of p53-Mediated G2/M Arrest

Caption: this compound signaling pathway leading to G2/M cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle distribution after treatment.

Logical Relationship of p53 Activation and Cellular Outcomes

References

- 1. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme | PLOS One [journals.plos.org]

- 2. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of p53 by nutlin-3a induces apoptosis and cellular senescence in human glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Restoration of p53 Pathway by Nutlin-3 Induces Cell Cycle Arrest and Apoptosis in Human Rhabdomyosarcoma Cells | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 7. p53-mediated growth suppression in response to Nutlin-3 in cyclin D1 transformed cells occurs independently of p21 - PubMed [pubmed.ncbi.nlm.nih.gov]

Activating the Guardian: A Technical Guide to Small Molecule p53 Pathway Agonists

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53, often dubbed the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its activation in response to cellular stress triggers a cascade of events leading to cell cycle arrest, DNA repair, senescence, or apoptosis. In many cancers, the p53 pathway is dysregulated, making its reactivation a compelling therapeutic strategy. This technical guide provides an in-depth overview of small molecules designed to activate the p53 pathway, with a focus on their mechanisms of action, quantitative data, and the experimental protocols used to evaluate their efficacy.

Core Concepts in p53 Pathway Activation

The activity of p53 is tightly controlled by its principal negative regulators, MDM2 and MDMX.[1][2] MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation, thus maintaining low intracellular p53 levels in unstressed cells.[1] A negative feedback loop exists where p53 transcriptionally upregulates MDM2.[1] MDMX, a homolog of MDM2, also binds to and inhibits p53 transcriptional activity.[2]

Small molecule activators of the p53 pathway primarily function through two main strategies:

-

Inhibition of p53-MDM2/MDMX Interaction: These molecules bind to MDM2 or MDMX, preventing their interaction with p53. This stabilizes p53, leading to its accumulation and the activation of downstream signaling.

-

Reactivation of Mutant p53: Approximately half of all human cancers harbor mutations in the TP53 gene, leading to a non-functional or oncogenic protein. Certain small molecules can restore the wild-type conformation and function of these mutant p53 proteins.

Small Molecule Activators of Wild-Type p53

A significant focus of drug discovery has been the development of small molecules that disrupt the interaction between p53 and its negative regulators, MDM2 and MDMX.

MDM2 Inhibitors

Several classes of small molecules have been developed to inhibit the p53-MDM2 interaction. These compounds typically mimic the key amino acid residues of p53 (Phe19, Trp23, and Leu26) that are crucial for binding to the hydrophobic pocket of MDM2.

Nutlins: This class of cis-imidazoline analogs were among the first potent and selective small-molecule inhibitors of the MDM2-p53 interaction. RG7112 (idasanutlin) is a second-generation nutlin that has undergone clinical investigation.

Spiro-oxindoles: These compounds, such as MI-773, were designed through computational modeling to mimic the interaction of p53 with the MDM2 binding pocket.

Piperidinones: AMG-232 is a potent and selective piperidinone inhibitor of the MDM2-p53 interaction with picomolar affinity for MDM2.[3]

Table 1: Quantitative Data for Selected MDM2 Inhibitors

| Compound | Target | Binding Affinity (Kd/Ki) | Cellular Potency (IC50) | Cell Line | In Vivo Efficacy (Xenograft Model) | Reference |

| Nutlin-3a | MDM2 | Kd: 90 nM | 0.18 - 2.2 µM | HCT116, RKO, SJSA-1 | 90% tumor growth inhibition in SJSA-1 at 200 mg/kg | [4] |

| RG7112 (Idasanutlin) | MDM2 | - | 0.18 - 2.2 µM | Various wild-type p53 cancer cells | Reduced tumor growth in GBM model at 100 mg/kg | [4][5] |

| AMG-232 | MDM2 | pM affinity | ED50: 9.1 mg/kg | SJSA-1 | Complete tumor regression in SJSA-1 at 75 mg/kg | |

| SAR405838 (NVP-CGM097) | MDM2 | - | - | SJSA-1, RS4;11, LNCaP, HCT-116 | Durable tumor regression | [4][5] |

| JN-122 | MDM2 | Ki: 0.7 nM | 10.8 - 43.2 nM | RKO, U2-OS | Increased median survival in MOLM-13 model |

Dual MDM2/MDMX Inhibitors

The efficacy of MDM2-selective inhibitors can be limited by the overexpression of MDMX.[5] This has led to the development of dual inhibitors that target both proteins.

Stapled Peptides: ALRN-6924 (Sulanemadlin) is a stapled alpha-helical peptide that mimics the p53 N-terminal domain, enabling it to bind with high affinity to both MDM2 and MDMX.[6][7][8]

Table 2: Quantitative Data for a Dual MDM2/MDMX Inhibitor

| Compound | Target | Binding Affinity | Cellular Potency (IC50) | Cell Line | In Vivo Efficacy (Xenograft Model) | Reference |

| ALRN-6924 (Sulanemadlin) | MDM2/MDMX | High Affinity | - | MCF-7, ZR-75-1 | Significant tumor growth inhibition in MCF-7 in combination with paclitaxel | [6][9] |

Small Molecule Reactivators of Mutant p53

Restoring the tumor-suppressive function of mutant p53 is a promising therapeutic approach. These small molecules often work by stabilizing the wild-type conformation of the mutant protein.

APR-246 (Eprenetapopt): This molecule is a prodrug that is converted to the active compound methylene quinuclidinone (MQ), which covalently modifies cysteine residues in mutant p53, leading to its refolding and the restoration of its transcriptional activity.

PC14586 (Rezatapopt): This is a first-in-class small molecule designed to selectively bind to a crevice created by the p53 Y220C mutation, thereby stabilizing the protein in its wild-type conformation.[10]

Table 3: Clinical Trial Data for Mutant p53 Reactivators

| Compound | Target | Phase | Indication | Overall Response Rate (ORR) | Complete Remission (CR) | Reference |

| APR-246 (Eprenetapopt) + Azacitidine | Mutant p53 | Phase Ib/II | TP53-mutant MDS and AML | 71% | 44% | [11][12][13] |

| PC14586 (Rezatapopt) | p53 Y220C | Phase 1/2 | Advanced solid tumors with TP53 Y220C mutation | 33.3% (in KRAS WT patients) | - | [14] |

Experimental Protocols

Evaluating the efficacy of p53-activating small molecules requires a suite of well-defined experimental protocols. Below are detailed methodologies for key assays.

Western Blot for p53 Pathway Proteins

This protocol is used to assess the protein levels of p53 and its downstream targets, such as p21 and MDM2.

Methodology:

-

Cell Lysis:

-

Treat cells with the small molecule of interest for the desired time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Co-Immunoprecipitation (Co-IP) of MDM2 and p53

This technique is used to verify the interaction between MDM2 and p53 and to assess the ability of small molecules to disrupt this interaction.

Methodology:

-

Cell Lysis:

-

Lyse cells treated with the small molecule or vehicle control in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40).

-

-

Pre-clearing:

-

Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody against MDM2 or p53 overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-3 hours.

-

-

Washing:

-

Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against both p53 and MDM2.

-

p53-Responsive Luciferase Reporter Assay

This assay measures the transcriptional activity of p53 by quantifying the expression of a reporter gene (luciferase) under the control of a p53-responsive promoter.

Methodology:

-

Cell Transfection:

-

Seed cells in a 96-well plate.

-

Transfect the cells with a luciferase reporter plasmid containing p53 response elements (e.g., pG13-luc) and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Compound Treatment:

-

After 24 hours, treat the cells with various concentrations of the small molecule activator.

-

-

Cell Lysis and Luciferase Measurement:

-

After the desired incubation period (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo)

These assays are used to determine the effect of p53 activation on cell proliferation and survival.

Methodology (MTT Assay):

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the small molecule.

-

-

MTT Addition:

-

After the desired treatment period (e.g., 72-96 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The absorbance is proportional to the number of viable cells.

-

Apoptosis Assay (TUNEL Staining)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Methodology:

-

Cell Fixation and Permeabilization:

-

Fix cells grown on coverslips with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

-

TUNEL Reaction:

-

Incubate the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

-

Staining and Visualization:

-

Wash the cells and counterstain the nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.[15]

-

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay detects the activity of β-galactosidase at pH 6.0, a biomarker for senescent cells.[16]

Methodology:

-

Cell Fixation:

-

Fix cells with a solution containing 2% formaldehyde and 0.2% glutaraldehyde.[17]

-

-

Staining:

-

Visualization:

-

Observe the cells under a light microscope. Senescent cells will appear blue.[18]

-

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide clear visualizations of the complex signaling pathways and experimental workflows involved in the study of p53 activation.

p53 Signaling Pathway and Points of Intervention

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. promegaconnections.com [promegaconnections.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule MDM2/X inhibitors and PROTAC degraders for cancer therapy: advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ashpublications.org [ashpublications.org]

- 8. Discovery of Sulanemadlin (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. investors.aileronrx.com [investors.aileronrx.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Eprenetapopt (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. Aprea Therapeutics Presents Results From U.S. Phase Ib/II Clinical Trial of APR-246 and Azacitidine (AZA) in Patients with TP53 Mutant Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML) at the 2019 American Society of Hematology (ASH) Annual | Aprea Therapeutics [ir.aprea.com]

- 14. researchgate.net [researchgate.net]

- 15. google.com [google.com]

- 16. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. buckinstitute.org [buckinstitute.org]

- 18. Senescence Associated β-galactosidase Staining [bio-protocol.org]

In Vitro Anticancer Activity of p53 Activator 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p53 tumor suppressor protein, often termed the "guardian of the genome," plays a pivotal role in maintaining cellular integrity by orchestrating responses to a variety of cellular stresses, including DNA damage, oxidative stress, and oncogene activation.[1][2][3] Upon activation, p53 can induce cell cycle arrest, initiate DNA repair mechanisms, or trigger apoptosis (programmed cell death), thereby preventing the propagation of cells with damaged genomes.[1][2][3] In a significant portion of human cancers, the p53 pathway is inactivated, either through mutation of the TP53 gene itself or through the overexpression of its negative regulators, such as MDM2 and MDMX.[3] Consequently, the reactivation of p53 has emerged as a promising therapeutic strategy in oncology.[2][4]

p53 activators are a class of small molecules designed to restore the tumor-suppressive functions of p53.[2] These agents can act through various mechanisms, such as inhibiting the interaction between p53 and its negative regulators, or by inducing conformational changes in mutant p53 to restore its wild-type function. This guide focuses on the in vitro anticancer activity of a specific compound known as p53 Activator 2 (also referred to as compound 10ah), a novel 2-styryl-4-aminoquinazoline derivative.[5][6][7]

This compound (Compound 10ah): An Overview

This compound is a synthetic small molecule that has demonstrated potent in vitro anticancer activity. Its primary mechanism of action involves the intercalation into DNA, leading to significant DNA double-strand breaks.[5][6][8] This genotoxic stress triggers the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis.[5][6][8]

Mechanism of Action

The anticancer effects of this compound are mediated through the following key events:

-

DNA Intercalation and Damage: The planar quinazoline ring structure allows the molecule to insert between DNA base pairs, causing a distortion of the double helix and leading to double-strand breaks.[5][6][8]

-

p53 Activation: The resulting DNA damage response leads to the phosphorylation and stabilization of the p53 protein.[5][6][8]

-

Cell Cycle Arrest: Activated p53 transcriptionally upregulates the expression of p21, a cyclin-dependent kinase (CDK) inhibitor.[5][6] This leads to the inhibition of CDK4 and a subsequent arrest of the cell cycle at the G2/M phase.[5][6]

-

Induction of Apoptosis: this compound promotes apoptosis by upregulating the expression of pro-apoptotic proteins and down-regulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[5][6] It also leads to a decrease in the levels of cyclin B1, a key regulator of the G2/M transition.[5][6]

Quantitative Data

The in vitro efficacy of this compound has been quantified through cytotoxicity assays in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Citation |

| MGC-803 | Gastric Carcinoma | Mutant | 1.73 | [5] |

| PC-3 | Prostate Cancer | Null | 4.53 | [5] |

| T-24 | Bladder Carcinoma | Wild-type | 1.79 | [5] |

Table 1: In Vitro Cytotoxicity of this compound (Compound 10ah)

Signaling Pathways and Experimental Workflows

p53 Signaling Pathway Activated by this compound

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to cell cycle arrest and apoptosis.

Experimental Workflow for In Vitro Anticancer Activity Assessment

The following diagram outlines a typical workflow for evaluating the in vitro anticancer effects of a compound like this compound.

Experimental Protocols

Disclaimer: The following are generalized protocols for the key experiments. The specific parameters for the study on this compound (compound 10ah) by Xin-Wei Wei et al. may vary. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MGC-803, PC-3, T-24)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48 hours. Include a vehicle control (solvent only).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cancer cell lines

-

This compound

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% ethanol (ice-cold)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-Bcl-2, anti-Cyclin B1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound (compound 10ah) is a promising anticancer agent that exerts its effects through DNA intercalation and subsequent activation of the p53 pathway. Its ability to induce cell cycle arrest and apoptosis in various cancer cell lines highlights its therapeutic potential. Further in-depth studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate its clinical utility. This technical guide provides a foundational understanding of the in vitro anticancer activity of this compound and serves as a resource for researchers in the field of cancer drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. academic.oup.com [academic.oup.com]

- 4. A selective p53 activator and anticancer agent to improve colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Unveiling the role of Ndrg1 gene on the oxidative stress induction behind the anticancer potential of styrylquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.eu [file.medchemexpress.eu]

Preliminary Efficacy of p53 Activator 2: A Technical Overview

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a critical role in maintaining cellular and genetic stability.[1] In response to cellular stressors such as DNA damage, oncogene activation, or hypoxia, p53 can initiate cell cycle arrest, trigger DNA repair mechanisms, or induce apoptosis (programmed cell death).[2] Due to its central role in preventing tumorigenesis, the p53 pathway is inactivated in a majority of human cancers, making its reactivation a compelling therapeutic strategy.[3][4] This document provides a technical guide to the preliminary efficacy of a novel compound identified as p53 Activator 2 (also known as compound 10ah), summarizing key preclinical findings.

Compound Profile: this compound (compound 10ah)

This compound is a small molecule identified as a potent anticancer agent that functions by inducing DNA damage, which in turn activates the p53 signaling pathway.[5]

In Vitro Efficacy

The anti-proliferative activity of this compound was assessed against the human gastric cancer cell line, MGC-803. The compound demonstrated significant growth inhibition, with a half-maximal inhibitory concentration (IC50) value in the low micromolar range.[5]

Table 1: In Vitro Anti-Proliferation Data for this compound

| Cell Line | Compound | IC50 (µM) | Citation |

| MGC-803 | This compound (10ah) | 1.73 | [5] |

Experimental Protocol: IC50 Determination via MTT Assay

The following is a representative protocol for determining the IC50 value of a compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7]

-

Cell Seeding: MGC-803 cells are harvested during their logarithmic growth phase. A cell suspension is prepared, and cells are seeded into 96-well microtiter plates at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

-

Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). A series of dilutions are made in culture medium to achieve final concentrations ranging from nanomolar to micromolar levels. The medium from the cell plates is replaced with 100 µL of medium containing the various concentrations of the compound. Control wells receive medium with DMSO at the same final concentration used for the compound dilutions.[6][7]

-

Incubation: The plates are incubated for 48-72 hours at 37°C and 5% CO2.

-